molecular formula C9H16N4S B1668067 Burimamide CAS No. 34970-69-9

Burimamide

Cat. No. B1668067
CAS RN: 34970-69-9
M. Wt: 212.32 g/mol
InChI Key: HXRBAVXGYZUSED-UHFFFAOYSA-N
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Description

Burimamide is an antagonist at the H2 and H3 histamine receptors . At physiological pH, it is largely inactive as an H2 antagonist, but its H3 affinity is 100x higher . It is a thiourea derivative . Burimamide was first developed by scientists at Smith, Kline & French (SK&F; now GlaxoSmithKline) in their intent to develop a histamine antagonist for the treatment of peptic ulcers .


Molecular Structure Analysis

Burimamide has the molecular formula C9H16N4S . Its average mass is 212.315 Da and its monoisotopic mass is 212.109573 Da .


Physical And Chemical Properties Analysis

Burimamide has the chemical formula C9H16N4S and a molar mass of 212.32 g/mol . Its average mass is 212.315 Da and its monoisotopic mass is 212.109573 Da .

Scientific Research Applications

Novel Class of Non-Opioid Analgesics

Burimamide, known for its histamine (HA) blocking properties, has been identified as the precursor of a novel class of non-opioid analgesics. A compound derived from burimamide, improgan, exhibits potent analgesic effects against various types of pain without causing motor balance or locomotor activity impairment. Notably, improgan's analgesic effect is not mediated through opioid receptors and does not induce tolerance with daily dosing. This discovery suggests a potential new avenue for pain relief medications that are distinct from traditional opioid and non-opioid analgesics (Hough et al., 2000).

Histamine H3 Receptor Exploration

Burimamide has played a pivotal role in the detection and study of the histamine H3 receptor. Initially used to differentiate between histamine H1 and H2 receptors, burimamide's interactions with H3 receptors have opened new research avenues. Although H3 receptors have been extensively characterized in both central and peripheral tissues, their therapeutic applications are still under exploration. This research could lead to novel treatments for various conditions (Stark et al., 2001).

Histamine H2 Receptor Antagonism

Burimamide has been instrumental in understanding the mechanisms of histamine H2 receptor antagonism. This research has been crucial in developing drugs for treating acid-related diseases, as well as understanding the complex pharmacology of histamine in various physiological processes (Black, 2010).

Antinociceptive Properties

Further exploration of burimamide derivatives has revealed significant antinociceptive properties, leading to potential new pain relief drugs. These compounds show high potency and specificity in producing pain relief, highlighting the therapeutic potential of burimamide-related compounds in managing pain without the side effects typical of conventional analgesics (Hough et al., 2000).

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, like Burimamide, is an active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBAVXGYZUSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188519
Record name Burimamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Burimamide

CAS RN

34970-69-9
Record name Burimamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34970-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Burimamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Burimamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BURIMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,740
Citations
LB Hough, JW Nalwalk, WG Barnes… - Annals of the New …, 2000 - Wiley Online Library
… any of the known HA receptors can mediate burimamide analgesia. Thus, burimamide seems to act at a site that … The extensive pharmacology of burimamide was reviewed recently.43 …
Number of citations: 27 nyaspubs.onlinelibrary.wiley.com
LB Hough, JW Nalwalk, R Leurs, W Menge… - Pharmacology …, 2000 - Elsevier
Improgan, a compound related to H 2 and H 3 antagonists, induces antinociception in rodents after intraventricular administration. Characteristics of improgan and its congeners include…
Number of citations: 15 www.sciencedirect.com
JH Wyllie, T Hesselbo, JW Black - The Lancet, 1972 - Elsevier
… Burimamide is a new … burimamide can antagonise gastric secretion in man when this is stimulated by intravenous infusion of high doses of either histamine or pentagastrin. Burimamide …
Number of citations: 122 www.sciencedirect.com
B Kamenar, K Prout, CR Ganellin - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The crystal and molecular structure of the title compound has been determined from three-dimensional X-ray diffractometer data by Patterson and Fourier methods. Crystals are …
Number of citations: 12 pubs.rsc.org
CR Ganellin, DAA Owen - Agents and Actions, 1977 - Springer
… both burimamide and metiamide increase blood pressure in the rat and that burimamide is … Previous studies in the cat [4, 6] have indicated that the pressor activity of burimamide was …
Number of citations: 10 link.springer.com
JH McNeill, SC Verma - Journal of Pharmacology and …, 1974 - researchgate.net
McNEILL, Jonix H. AND SUBHASH C. VERMA: Blockade by i) urinnmami (le of the effects Of imistanninre ann (l histanmminme ammalogs onm cardiac eonmtractility, pimosphorylase …
Number of citations: 106 www.researchgate.net
G Allan, KE Eakins, PS Kulkarni… - British journal of …, 1980 - ncbi.nlm.nih.gov
… In the present study we have compared this activity of burimamide with imidazole and the … inhibitory action of burimamide: thus we have studied the effects of burimamide on cyclo-…
Number of citations: 15 www.ncbi.nlm.nih.gov
AJ Hood, JR Smy, DF Weetman - British Journal of Pharmacology, 1975 - ncbi.nlm.nih.gov
… In the present study, the effects of burimamide on kitten isolated atria have been … burimamide also stimulates other histamine H2-receptors in the cat. It has been found that burimamide …
Number of citations: 9 www.ncbi.nlm.nih.gov
RC Vollinga, WMPB Menge, R Leurs… - Journal of medicinal …, 1995 - ACS Publications
… series of burimamide analogs by variation of the alkyl spacer length of burimamide from two … The H3 selective pentylene and hexylene analogs of burimamide are about 10 times more …
Number of citations: 34 pubs.acs.org
M Albinus, KF Sewing - Agents and Actions, 1974 - Springer
In anaesthetized gastric fistula cats with a histamine infusion running the effect of the histamine H 2 -receptor antagonists burimamide and metiamide on blood pressure and cardiac …
Number of citations: 32 link.springer.com

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